molecular formula C23H27NO B140253 Htsip CAS No. 158628-45-6

Htsip

カタログ番号: B140253
CAS番号: 158628-45-6
分子量: 333.5 g/mol
InChIキー: SFYGCLVHZQJRQJ-FGZHOGPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

High-Throughput Stable Isotope Probing (HT-SIP) is an advanced technique used to identify and study the metabolic activities of microorganisms in their natural environments. This method involves the incorporation of isotopically labeled substrates into microbial DNA, allowing researchers to trace the flow of nutrients and carbon through microbial communities.

準備方法

Synthetic Routes and Reaction Conditions

HT-SIP involves the use of isotopically labeled substrates, such as carbon-13 or nitrogen-15, which are introduced into the environment where the microbial community resides. The microorganisms incorporate these labeled substrates into their DNA during growth and metabolism.

Industrial Production Methods

The preparation of isotopically labeled substrates is typically carried out in specialized laboratories. These substrates are synthesized using chemical or biological methods to ensure high purity and specific isotopic enrichment. The labeled substrates are then introduced into the microbial environment under controlled conditions to facilitate the incorporation into microbial DNA.

化学反応の分析

Chemical Basis of HT-SIP

HT-SIP leverages stable isotope labeling (e.g., 13C^{13}\text{C}, 15N^{15}\text{N}) to track microbial assimilation of substrates. Key reactions involve:

  • Isotope incorporation : Microorganisms metabolize isotopically labeled substrates (e.g., 13C^{13}\text{C}-glucose), leading to heavier DNA/RNA due to isotopic enrichment.

  • Density gradient separation : DNA/RNA is separated via cesium chloride (CsCl) ultracentrifugation, where 13C^{13}\text{C}-labeled nucleic acids form distinct bands.

  • Fractionation dynamics : Isotopic fractionation occurs during metabolic processes, altering bond energies and reaction pathways (e.g., preferential degradation of lighter isotopes) .

Microbial Substrate Utilization

HT-SIP identifies active microbial populations by analyzing isotopic enrichment in nucleic acids. For example:

  • 13C^{13}\text{C}13C-labeling : In soil studies, 13C^{13}\text{C}-labeled substrates (e.g., plant exudates) are assimilated by microbes, resulting in 13C^{13}\text{C}-DNA detectable via CsCl gradients .

  • Degradation pathways : SIP reveals enzymatic cleavage of pollutants (e.g., polycyclic aromatic hydrocarbons) by tracking isotopic signatures in degradation byproducts .

Redox Reactions in Antioxidant Systems

HT-SIP intersects with redox biochemistry, such as:

  • Cysteine disulfide reactions : Hydroxyl radicals (OH^\bullet \text{OH}) react with disulfides (Cys-S-S-R), producing sulfenic acid (Cys-SOH) and thiyl radicals (Cys-S^\bullet ). Subsequent H-transfer generates sulfinyl radicals (Cys-SO^\bullet ) and thiols (Cys-SH) .

Methodological Advancements

HT-SIP optimizes traditional SIP workflows:

Parameter HT-SIP Protocol Manual SIP Protocol
FractionationAutomated density gradient separationManual fraction collection
Throughput16 samples simultaneously1–2 samples per run
DNA Recovery Efficiency95% (with 0.0001% Tween-20 detergent) 65–80%
ReproducibilityHigh (automated pipetting)Variable (operator-dependent)

Environmental Biodegradation

  • Pesticide tracing : CSIA (Compound-Specific Isotope Analysis) identifies isotopic shifts in pesticides like DDT, linking degradation to microbial activity .

  • Soil organic matter (SOM) decomposition : HT-SIP reveals microbial consortia responsible for SOM breakdown in AMF (arbuscular mycorrhizal fungi) hyphospheres .

Metabolic Pathway Elucidation

  • Ammonia oxidation : HT-SIP metagenomics identified Nitrososphaera archaea as key ammonia oxidizers in hyphosphere soils .

  • Lipid metabolism : 13C^{13}\text{C}-labeled fatty acids traced microbial lipid biosynthesis pathways in contaminated soils .

Challenges and Innovations

  • Low DNA input : HT-SIP successfully processes samples with ≤350 ng DNA, enabling studies in low-biomass environments .

  • Multi-isotope probing : Emerging techniques combine 13C^{13}\text{C} and 15N^{15}\text{N} to resolve complex trophic interactions .

Isotopic Enrichment Metrics

Substrate Isotope Enrichment (Atom%) Reference
13C^{13}\text{C}-glucose13C^{13}\text{C}1.8–2.5
15N^{15}\text{N}-RDX15N^{15}\text{N}4.7

DNA Recovery Optimization

Detergent additives (e.g., Tween-20) improve DNA yield by reducing CsCl-DNA binding:

Condition DNA Recovery (%)
0.0001% Tween-2095 ± 3
No detergent65 ± 8

科学的研究の応用

Key Applications

  • Microbial Community Analysis
    • HTSIP is instrumental in studying complex microbial communities in various environments, such as soils, sediments, and the human gut. By using isotopically labeled compounds, researchers can identify which microbes are metabolically active and how they interact within their ecosystems .
  • Biodegradation Studies
    • The technique has been applied to assess the biodegradation of contaminants. For instance, researchers have utilized qSIP (quantitative Stable Isotope Probing) to quantify the assimilation rates of specific substrates by microorganisms involved in degrading pollutants like polycyclic aromatic hydrocarbons (PAHs) . This application is crucial for developing bioremediation strategies.
  • Carbon and Nitrogen Cycling
    • This compound is effective in elucidating the roles of microorganisms in carbon and nitrogen cycling within ecosystems. Studies have shown its utility in tracking nitrogen assimilation by soil bacteria and understanding legacy carbon turnover . This knowledge is vital for managing soil health and mitigating climate change impacts.
  • Plant-Microbe Interactions
    • The method has been particularly useful in studying arbuscular mycorrhizal fungi (AMF) and their interactions with plant roots. By analyzing the hyphosphere—the region around fungal hyphae—researchers can identify microbial partners that benefit plant nutrient uptake .
  • Ecological Research
    • This compound aids in understanding ecological dynamics by revealing how environmental changes affect microbial community structure and function. It has been used to study the impacts of warming on microbial communities, providing insights into ecosystem responses to climate change .

Case Studies

Study FocusDescriptionFindings
Biodegradation of PAHs Utilized qSIP to assess microbial degradation rates in contaminated soils.Identified specific taxa responsible for PAH degradation, aiding bioremediation efforts .
Nitrogen Cycling Investigated nitrogen assimilation by soil microorganisms using this compound.Demonstrated significant variations in substrate assimilation rates among different taxa .
Plant-Fungal Interactions Analyzed microbial communities in the hyphosphere of AMF using this compound.Revealed complex interactions between fungi and bacteria that enhance nutrient exchange for plants .

作用機序

The mechanism of HT-SIP involves the incorporation of isotopically labeled substrates into microbial DNA during metabolic processes. The labeled DNA is then extracted and analyzed using techniques such as density gradient centrifugation and sequencing. This allows researchers to identify the active members of the microbial community and their metabolic activities.

類似化合物との比較

HT-SIP is unique in its ability to provide high-resolution insights into the metabolic activities of microorganisms in their natural environments. Similar techniques include:

    DNA-SIP (Stable Isotope Probing): A lower-throughput method that also uses isotopically labeled substrates to study microbial metabolism.

    RNA-SIP: Uses isotopically labeled substrates to study the active members of the microbial community by analyzing labeled RNA.

    Protein-SIP: Focuses on the incorporation of isotopic labels into microbial proteins to study metabolic activities.

HT-SIP stands out due to its high-throughput capabilities, allowing for the simultaneous analysis of multiple samples and providing more comprehensive insights into microbial communities.

生物活性

Introduction

Htsip, or High-throughput Stable Isotope Probing, is an advanced technique used to study microbial communities in various environments, particularly focusing on their biological activity. This method allows researchers to identify and quantify the interactions between microorganisms and their substrates in natural settings, making it a crucial tool in microbial ecology.

High-throughput Stable Isotope Probing (HT-SIP)

HT-SIP automates several steps of traditional stable isotope probing (SIP), significantly reducing labor and enhancing throughput. This semi-automated pipeline enables the processing of multiple samples simultaneously, facilitating the exploration of microbial dynamics in complex ecosystems such as soil and the hyphosphere surrounding arbuscular mycorrhizal fungi (AMF) roots .

Key Features of HT-SIP

  • Automation : Reduces hands-on labor by approximately 83%, allowing for 16 samples to be processed at once.
  • Reproducibility : Improved consistency in results compared to manual SIP methods.
  • Application : Effective in studying active microbial communities without the need for cultivation.

Study on Arbuscular Mycorrhizal Fungi (AMF)

In a significant study, researchers applied HT-SIP to investigate the hyphosphere around AMF. The findings revealed that AMF plays a vital role in nutrient cycling and carbon distribution within soil ecosystems. The study utilized a 13C^{13}C labeling approach to trace carbon flow from plants to soil microbes, identifying key taxa involved in this process .

Results Summary

  • Microbial Taxa Identified :
    • Myxococcota
    • Fibrobacterota
    • Verrucomicrobiota
    • Nitrososphaera (ammonia-oxidizing archaea)
  • Carbon Enrichment : The AMF Rhizophagus intraradices showed a significant 13C^{13}C enrichment of 10-33 atom%, indicating active carbon assimilation from plant sources .
Microbial PhylumCarbon Assimilation (%)Role in Nutrient Cycling
MyxococcotaHighPredation
FibrobacterotaModerateDecomposition
VerrucomicrobiotaHighNutrient cycling
NitrososphaeraVariableAmmonia oxidation

Ecophysiological Insights

The application of HT-SIP has provided deeper insights into the physiological traits and environmental functions of wild microbes. By linking microbial identity with their ecological roles, researchers can better understand how these organisms contribute to ecosystem functioning and resilience .

Implications for Environmental Microbiology

The ability to study active microorganisms in situ allows scientists to:

  • Assess the impact of environmental changes on microbial communities.
  • Explore potential biotechnological applications for bioenergy production.
  • Investigate the role of microbes in soil health and fertility.

特性

IUPAC Name

(2R,3R)-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c25-22-16-19-7-2-1-6-18(19)15-21(22)24-13-11-23(12-14-24)10-9-17-5-3-4-8-20(17)23/h1-8,21-22,25H,9-16H2/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYGCLVHZQJRQJ-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCN(CC2)[C@@H]3CC4=CC=CC=C4C[C@H]3O)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935957
Record name 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158628-45-6
Record name 1'-(2-Hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro(1H-indene-1,4'-piperidine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158628456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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